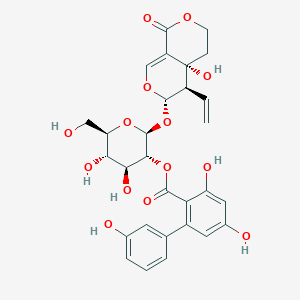
Amaroswerin
Descripción general
Descripción
Amaroswerin is a bioactive compound found in the whole dried plant of Swertia chirayita , which belongs to the family Gentianaceae. This plant is indigenous to the temperate Himalayan region, prevalent at altitudes of 1200–3000 meters. Swertia chirayita has been used in traditional Indian System of Medicine for ages and holds a place of pride due to its medicinal properties. It is employed to treat various ailments, including chronic fever, malaria, liver disorders, diabetes, hypertension, skin diseases, gout, bronchial asthma, certain types of mental disorders, indigestion, and hepatotoxic disorders. Additionally, it is recognized for its antioxidant potential .
Synthesis Analysis
The synthesis of Amaroswerin involves its extraction from the whole dried plant of Swertia chirayita . Various methods, such as solvent extraction, chromatography, and purification, are employed to isolate this secoiridoid glycoside from the plant material. Researchers have developed analytical techniques, including reverse-phase high-performance liquid chromatography (RP-HPLC), to quantify Amaroswerin along with other bioactive compounds like amarogentin and andrographolide in herbal drugs containing Chirayata .
Molecular Structure Analysis
The molecular structure of Amaroswerin is characterized by its secoiridoid glycoside nature. It contains a specific arrangement of sugar moieties and an aglycone core. Detailed studies using spectroscopic techniques (such as NMR, IR, and mass spectrometry) have elucidated its chemical structure. The presence of functional groups and glycosidic linkages contributes to its biological activity .
Chemical Reactions Analysis
Amaroswerin may undergo hydrolysis of its glycosidic bond under specific conditions, leading to the release of its aglycone component. This hydrolysis can occur during digestion or metabolic processes. Additionally, it may participate in redox reactions due to the presence of phenolic moieties. Further investigations are needed to explore its reactivity and potential transformations .
Physical And Chemical Properties Analysis
Aplicaciones Científicas De Investigación
Enhancing Bio-Compounds through Gamma Rays
A study by Raina et al. (2016) investigated the impact of gamma rays on amarogentin and amaroswerin content in Swertia chirayita, a medicinally important endangered plant. The research demonstrated that gamma rays could enhance these bio-compounds, indicating a potential method to increase their concentration for medicinal use (Raina, Kumar, Sharma, & Bandana, 2016).
Synthesis of Amaroswerin Components
Wang et al. (2000) synthesized 3,3',5-trihydroxybiphenyl-2-carboxylic acid, a component of amarogentin and amaroswerin. This synthesis, including its coenzyme A and N-acetyl cysteamine thiol esters, provides insights into the chemical structure and potential for creating these compounds in the laboratory (Wang, Maier, & Zenk, 2000).
Anti-Inflammatory Activities
Xiang et al. (2019) isolated several compounds, including amaroswerin, from Swertia mussotii and evaluated their anti-inflammatory effects. Amaroswerin showed potent inhibition of nitric oxide release, suggesting its potential as a therapeutic agent for inflammatory diseases (Xiang, Wang Haixia, Liu Zenggen, & Tao Yanduo, 2019).
Inhibition of Topoisomerase I
Ray et al. (1996) identified amarogentin and amaroswerin as inhibitors of type I DNA topoisomerase from Leishmania donovani. This indicates a potential application of amaroswerin in treating diseases involving this enzyme, such as certain parasitic infections (Ray, Majumder, Chakravarty, Mukhopadhyay, Gil, & Cordell, 1996).
Alternative Sources for Amaroswerin
Research by Chauhan and Dutt (2012, 2013) identified Swertia alternifolia and Swertia ciliata as new sources of amaroswerin, suggesting these plants as alternative sources for medicinal exploitation, especially given the endangered status of Swertia chirayita (Chauhan & Dutt, 2012), (Chauhan & Dutt, 2013).
Biosynthetic Pathways and Analysis
Kumar, Sood, and Chauhan (2015) conducted a study to understand the biosynthetic pathways of major chemical constituents like amaroswerin in Swertia chirayita, using high-resolution mass spectrometry. This research contributes to the understanding of how these bioactive compounds are produced in plants (Kumar, Sood, & Chauhan, 2015).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
[(2S,3R,4S,5S,6R)-2-[[(3S,4R,4aR)-4-ethenyl-4a-hydroxy-8-oxo-3,4,5,6-tetrahydropyrano[3,4-c]pyran-3-yl]oxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl] 2,4-dihydroxy-6-(3-hydroxyphenyl)benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H30O14/c1-2-17-27(40-12-18-25(36)39-7-6-29(17,18)38)43-28-24(23(35)22(34)20(11-30)41-28)42-26(37)21-16(9-15(32)10-19(21)33)13-4-3-5-14(31)8-13/h2-5,8-10,12,17,20,22-24,27-28,30-35,38H,1,6-7,11H2/t17-,20+,22+,23-,24+,27-,28-,29+/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZYZCCWBBBCDAD-WCYQFIIKSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1C(OC=C2C1(CCOC2=O)O)OC3C(C(C(C(O3)CO)O)O)OC(=O)C4=C(C=C(C=C4O)O)C5=CC(=CC=C5)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=C[C@H]1[C@@H](OC=C2[C@]1(CCOC2=O)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)OC(=O)C4=C(C=C(C=C4O)O)C5=CC(=CC=C5)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H30O14 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
602.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Amaroswerin | |
CAS RN |
21233-18-1 | |
| Record name | Amaroswerin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=21233-18-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



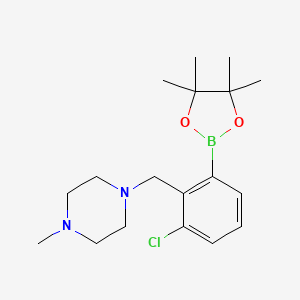

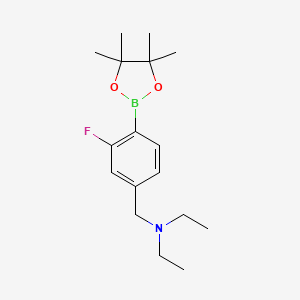
![3-Methoxy-8-azabicyclo[3.2.1]octane](/img/structure/B3049541.png)

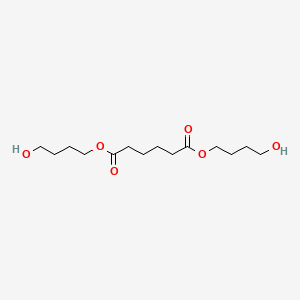
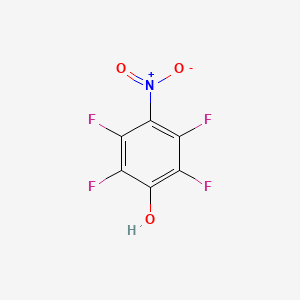
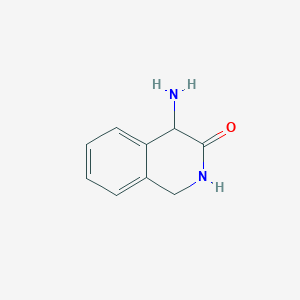

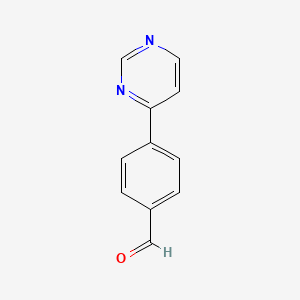
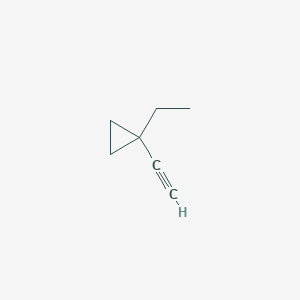
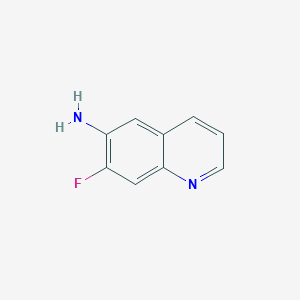
![(6S)-4-oxo-5-azaspiro[2.4]heptane-6-carboxylic acid](/img/structure/B3049555.png)
